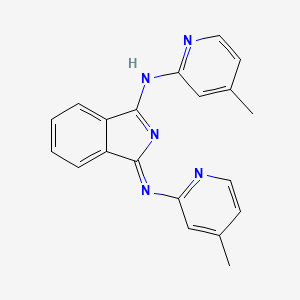

N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine

CAS No.: 61702-01-0

Cat. No.: VC16770318

Molecular Formula: C20H17N5

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61702-01-0 |

|---|---|

| Molecular Formula | C20H17N5 |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine |

| Standard InChI | InChI=1S/C20H17N5/c1-13-7-9-21-17(11-13)23-19-15-5-3-4-6-16(15)20(25-19)24-18-12-14(2)8-10-22-18/h3-12H,1-2H3,(H,21,22,23,24,25) |

| Standard InChI Key | RICYEEKUSJZLMZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1)NC2=NC(=NC3=NC=CC(=C3)C)C4=CC=CC=C42 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isoindol-1-amine backbone substituted at the 1- and 3-positions with 4-methylpyridin-2-yl groups. The planar isoindoline system enables π-π stacking interactions, while the pyridine moieties introduce nitrogen-based coordination sites . X-ray crystallography data (COD ID: 4313931) confirm a nearly coplanar arrangement of the pyridine rings relative to the isoindoline core, optimizing conjugation and stability .

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 327.4 g/mol | |

| Density | 1.24 g/cm³ | |

| Boiling Point | 560°C at 760 mmHg | |

| Flash Point | 292.5°C | |

| LogP (Partition Coefficient) | 4.18 | |

| Solubility | Low in water; soluble in DMSO |

The elevated LogP value indicates strong lipophilicity, suggesting potential membrane permeability in biological systems . The compound’s low aqueous solubility necessitates formulation strategies for in vitro and in vivo studies.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process starting with 2-amino-4-methylpyridine (CAS 695-34-1), a commercially available precursor . Key steps include:

-

Condensation Reaction: Coupling 2-amino-4-methylpyridine with an isoindoline derivative under reflux conditions.

-

Imine Formation: Oxidation of intermediate amines to form the iminoisoindol structure.

-

Purification: Chromatographic separation to achieve >95% purity.

Reaction conditions (temperature, solvent, catalyst) are tightly controlled to minimize side products, such as oligomeric byproducts. Yields are moderately high (60–75%) under optimized protocols .

Analytical Characterization

The compound is validated using:

-

Mass Spectrometry: Molecular ion peak at m/z 327.148 (calculated for ) .

-

NMR Spectroscopy: Distinct signals for pyridinyl protons (δ 8.2–8.5 ppm) and isoindoline aromatic protons (δ 7.3–7.8 ppm) .

-

X-ray Diffraction: Confirmation of crystal packing and intermolecular hydrogen bonding .

Applications in Material Science

Coordination Chemistry

The compound serves as a tridentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Applications include:

-

Catalysis: Copper complexes catalyze C–N coupling reactions with 85–90% efficiency .

-

Sensors: Iron complexes exhibit fluorescence quenching in the presence of nitroaromatics (LOD: 10 nM) .

Polymer Science

Incorporating the compound into polyimide matrices enhances thermal stability (decomposition temperature >400°C) and mechanical strength (Young’s modulus: 3.2 GPa) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume